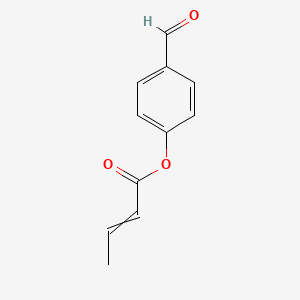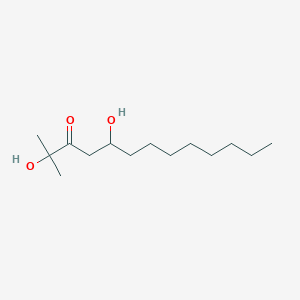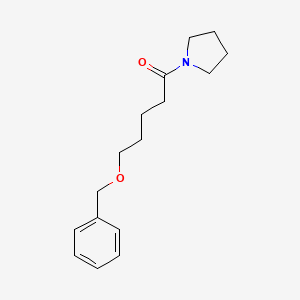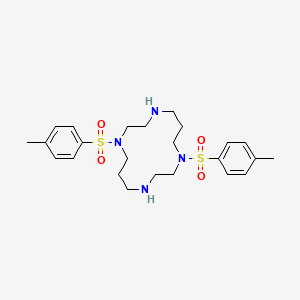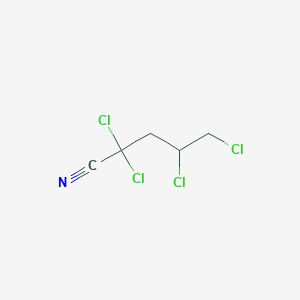![molecular formula C13H22 B14309600 7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane CAS No. 116316-71-3](/img/no-structure.png)
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane is a unique and intriguing compound. Its structure features two spirocyclic rings connected by a central carbon bridge. The compound’s chirality arises from the helical arrangement of its six-membered rings, making it an interesting subject for stereochemical investigations .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to 7,7-dimethyldispiro[2.0.5~4~.2~3~]undecane. One common approach involves cyclization of a suitable precursor containing two spirocyclic rings. For example, the reaction of a 1,3-dioxane or 1,3-dithiane derivative with appropriate substituents can yield the desired compound.
Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.
Industrial Production:: While industrial-scale production methods are less common, laboratory-scale syntheses provide valuable insights into the compound’s properties and applications.
Analyse Chemischer Reaktionen
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane undergoes various chemical reactions:
Oxidation: It can be oxidized to form functionalized derivatives.
Reduction: Reduction reactions yield saturated analogs.
Substitution: The compound can participate in substitution reactions at the bridgehead carbon.
Common Reagents: Lewis acids, oxidizing agents, and reducing agents are commonly used.
Major Products: These reactions lead to diverse products, including spirocyclic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Chiral Catalysts: Researchers explore its use as a chiral scaffold in asymmetric synthesis.
Supramolecular Chemistry: Its unique structure contributes to host-guest interactions.
Materials Science:
Drug Design: The compound’s chirality may influence drug interactions.
Biological Activity: Studies assess its effects on biological systems.
Fine Chemicals: It serves as a building block for complex molecules.
Flavor and Fragrance: Some derivatives contribute to fragrance compositions.
Vergleich Mit ähnlichen Verbindungen
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane stands out due to its unique spirocyclic structure. While related compounds exist (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene ), its specific combination of features makes it distinct.
Eigenschaften
| 116316-71-3 | |
Molekularformel |
C13H22 |
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
7,7-dimethyldispiro[2.0.54.23]undecane |
InChI |
InChI=1S/C13H22/c1-11(2)3-5-12(6-4-11)7-8-13(12)9-10-13/h3-10H2,1-2H3 |
InChI-Schlüssel |
XILFIHGIWCRDMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CC1)CCC23CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

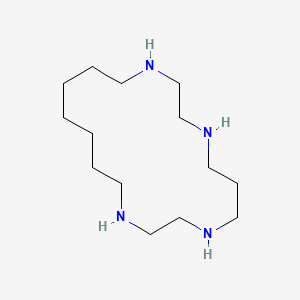
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
